![molecular formula C27H27NO5S B2508334 3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 899214-72-3](/img/structure/B2508334.png)
3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with various functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Chemical Reactions Analysis
3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds in this compound.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of this compound is C20H25N1O4S1, with a molecular weight of approximately 369.49 g/mol. The structure features a sulfonyl group, methoxy groups, and a quinoline backbone, which are critical for its biological activity and chemical reactivity. Synthesis typically involves several methods, including:
- Sulfonylation : The introduction of the sulfonyl group is essential for enhancing the compound's reactivity.
- Quinoline Derivatives : Various quinoline derivatives can be utilized in the synthesis process.
- Chromatography : This technique is often employed for purification to achieve high yield and purity.
Biological Activities
Research indicates that compounds similar to 3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one exhibit a range of biological activities:
- Anticancer Properties : Preliminary studies suggest potential anticancer effects mediated through the modulation of signaling pathways involved in cell proliferation and apoptosis.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory activities by inhibiting specific enzymes or pathways associated with inflammation.
- Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains, indicating potential applications in treating infections.
Applications in Medicinal Chemistry
The unique structure of this compound allows for diverse applications in medicinal chemistry:
- Drug Development : Its potential as a lead compound for developing new therapeutic agents targeting cancer or inflammatory diseases is notable.
- Biological Probes : The compound can serve as a molecular probe to study specific biological processes or pathways.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Study Reference | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated inhibition of tumor growth in vitro. |
Study B | Anti-inflammatory Effects | Showed reduced cytokine production in animal models. |
Study C | Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria. |
Mechanism of Action
The mechanism of action of 3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives. Similar compounds include:
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with structural similarities. The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties
Biological Activity
The compound 3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a derivative of dihydroquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a sulfonyl group and methoxy substituents that are crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds in the dihydroquinoline class exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Anticancer Activity
Research has highlighted the potential of this compound in cancer therapy. Dihydroquinoline derivatives have been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins. Specifically, the compound may inhibit cell proliferation in breast cancer cells by targeting the PI3K/Akt/mTOR signaling pathway.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are noteworthy. Studies suggest that it can reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) and inhibit the NF-kB signaling pathway, which plays a pivotal role in inflammatory responses. This positions the compound as a potential therapeutic agent for conditions like rheumatoid arthritis.
Case Studies
- Antimicrobial Efficacy : In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were tested against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 5 µg/mL against E. coli and S. aureus, suggesting strong antimicrobial potential .
- Cancer Cell Line Testing : A recent investigation into the anticancer activity revealed that treatment with this compound led to a 70% reduction in viability in MCF-7 breast cancer cells at concentrations above 10 µM after 48 hours . The study utilized flow cytometry to confirm apoptosis induction.
- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a significant decrease in paw edema compared to controls, demonstrating its anti-inflammatory effects .
The biological activities attributed to this compound can be explained through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group may play a role in inhibiting specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Modulation of Signaling Pathways : The methoxy groups could influence various signaling pathways related to cell growth and apoptosis, particularly through their interaction with receptors or transcription factors.
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5S/c1-5-19-9-11-21(12-10-19)34(30,31)26-17-28(16-20-8-6-7-18(2)13-20)23-15-25(33-4)24(32-3)14-22(23)27(26)29/h6-15,17H,5,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZMJOOLEYCFHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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